Product packaging for 2H-Cyclopenta[5,6]naphtho[2,1-D]thiazole(Cat. No.:CAS No. 42256-87-1)

2H-Cyclopenta[5,6]naphtho[2,1-D]thiazole

Cat. No.: B11884729
CAS No.: 42256-87-1
M. Wt: 223.29 g/mol
InChI Key: GQLCQOBJZPXUMM-UHFFFAOYSA-N
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Description

2H-Cyclopenta[5,6]naphtho[2,1-d]thiazole ( 42256-87-1) is a sophisticated fused heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. This compound features a rigid, planar polycyclic system incorporating a naphthalene core annulated with cyclopenta and thiazole rings. The naphthothiazole scaffold is recognized as a privileged structure in pharmaceutical development due to its potential for diverse biological interactions . Compounds containing this structural motif have demonstrated significant research interest for their anticancer properties and antimicrobial activities . The mechanism of action for related naphthothiazole derivatives often involves interaction with biological targets through redox cycling or intercalation processes, given the electron-deficient quinoid systems that can be part of their structure . As a key intermediate, this compound is supplied for the research and development of novel therapeutic agents. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9NS B11884729 2H-Cyclopenta[5,6]naphtho[2,1-D]thiazole CAS No. 42256-87-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42256-87-1

Molecular Formula

C14H9NS

Molecular Weight

223.29 g/mol

IUPAC Name

2H-indeno[4,5-g][1,3]benzothiazole

InChI

InChI=1S/C14H9NS/c1-2-9-4-5-12-11(10(9)3-1)6-7-13-14(12)16-8-15-13/h1-7H,8H2

InChI Key

GQLCQOBJZPXUMM-UHFFFAOYSA-N

Canonical SMILES

C1N=C2C=CC3=C4C=CC=C4C=CC3=C2S1

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Analysis of 2h Cyclopenta 1 2 Naphtho 2,1 D Thiazole Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. ipb.pt Through the use of one-dimensional and two-dimensional NMR experiments, a complete picture of the proton and carbon framework of 2H-Cyclopenta nih.govrsc.orgnaphtho[2,1-D]thiazole (B12128997) analogues can be assembled.

High-Resolution Proton (¹H) NMR and Carbon-13 (¹³C) NMR

High-resolution ¹H and ¹³C NMR spectroscopy provide fundamental information regarding the chemical environment of each proton and carbon atom in a molecule. The chemical shifts (δ), signal multiplicities, and integration values in ¹H NMR spectra, along with the chemical shifts in ¹³C NMR spectra, allow for the initial assignment of the molecular structure.

For instance, in the characterization of naphtho[2,3-d]thiazole-4,9-dione (B78148) analogues, the aromatic protons typically appear in the downfield region of the ¹H NMR spectrum, often between δ 7.80 and 8.06 ppm. mdpi.com The specific chemical shifts and coupling constants are influenced by the nature and position of substituents on the aromatic rings. In the ¹³C NMR spectra of these analogues, the carbonyl carbons of the dione (B5365651) moiety are characteristically found at very low fields, for example, at δ 176.5 and 177.6 ppm for a 2-(piperidin-1-yl) derivative. mdpi.com The carbon atoms of the thiazole (B1198619) ring and the naphthoquinone framework resonate at distinct chemical shifts, providing a complete map of the carbon skeleton.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Naphtho[2,3-d]thiazole-4,9-dione Analogue

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aromatic CH 7.80–7.85 (m, 2H) 125.4
Aromatic CH 7.99–8.06 (m, 2H) 126.6
Aromatic C - 130.2
Aromatic C - 131.9
Aromatic C - 132.8
Aromatic C - 133.5
Aromatic C - 133.9
Thiazole C - 154.3
Carbonyl C - 172.8
Carbonyl C - 176.5
Carbonyl C - 177.6

Data is for 2-(piperidin-1-yl)naphtho[2,3-d]thiazole-4,9-dione and its corresponding piperidinyl signals are omitted for clarity of the core structure's data. mdpi.com

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of a molecule provides a unique fingerprint based on the vibrations of its chemical bonds. Specific functional groups absorb infrared radiation at characteristic frequencies, making FT-IR an excellent tool for qualitative analysis.

In the study of naphthothiazole analogues, FT-IR spectroscopy can confirm the presence of key structural features. For example, in naphtho[2,3-d]thiazole-4,9-dione derivatives, strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations are typically observed in the region of 1636-1675 cm⁻¹. mdpi.com The stretching vibrations of the C=N bond within the thiazole ring and the C=C bonds of the aromatic system also give rise to characteristic absorption bands. The presence and position of these bands can be influenced by the electronic effects of various substituents on the molecule.

Table 2: Characteristic FT-IR Absorption Frequencies for Naphtho[2,3-d]thiazole-4,9-dione Analogues

Functional Group Vibrational Mode Typical Frequency Range (cm⁻¹)
Carbonyl (C=O) Stretch 1636 - 1675
Aromatic C=C Stretch ~1500 - 1600
C=N (Thiazole) Stretch ~1550 - 1650
C-H (Aromatic) Stretch ~3000 - 3100
C-H (Aliphatic) Stretch ~2850 - 3000

Data derived from analogues reported in the literature. mdpi.com

Mass Spectrometry for Molecular Formula and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides valuable structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places. This level of precision allows for the unambiguous determination of the molecular formula of a compound, as it can distinguish between compounds with the same nominal mass but different elemental compositions.

For example, in the characterization of a 2-(4-methylpiperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione analogue, the molecular ion [M]⁺ was observed at an m/z of 313. The HRMS measurement for this ion was calculated as 313.0885 for the molecular formula C₁₆H₁₅N₃O₂S, confirming the elemental composition of the synthesized compound. mdpi.com The fragmentation pattern observed in the mass spectrum can further corroborate the proposed structure by identifying stable fragment ions that correspond to logical cleavages of the parent molecule.

Table 3: Compound Names Mentioned in the Article

Compound Name
2H-Cyclopenta nih.govrsc.orgnaphtho[2,1-D]thiazole
Naphtho[2,3-d]thiazole-4,9-dione
2-(piperidin-1-yl)naphtho[2,3-d]thiazole-4,9-dione

Quadrupole Time-of-Flight Liquid Chromatography Mass Spectrometry (Q-TOF LC/MS)

Quadrupole Time-of-Flight Liquid Chromatography Mass Spectrometry (LC-QTOF-MS) is a powerful analytical technique for the characterization of complex organic molecules like 2H-Cyclopenta nih.govontosight.ainaphtho[2,1-d]thiazole and its analogues. nih.govnih.gov This hybrid mass spectrometry approach combines the benefits of a quadrupole analyzer, which offers excellent precursor ion selection and fragmentation, with a time-of-flight (TOF) analyzer, known for its high mass resolution, speed, and accuracy. nih.gov The coupling with liquid chromatography (LC) allows for the separation of individual components from a complex mixture prior to their detection by the mass spectrometer. mdpi.com

In the analysis of naphthothiazole derivatives, LC-QTOF-MS provides high-resolution and accurate mass measurements, which are crucial for the unambiguous determination of elemental compositions. researchgate.net The high sensitivity of this technique enables the detection of analytes at very low concentrations, often at sub-ppb levels. nih.govnih.gov The process involves the ionization of the separated analytes, typically using electrospray ionization (ESI), which is well-suited for the polar and high molecular weight compounds common in this class of fused heterocyclic systems. researchgate.netfrontiersin.org

A key advantage of Q-TOF-MS is its capacity for tandem mass spectrometry (MS/MS) experiments. The quadrupole component (Q1) can be set to isolate a specific precursor ion (the molecular ion of a naphthothiazole analogue, for instance). This isolated ion is then passed into a collision cell (Q2), where it undergoes collision-induced dissociation (CID), breaking into characteristic fragment ions. The resulting fragments are then analyzed by the TOF mass analyzer, generating a high-resolution fragmentation spectrum. nih.gov The rationalization of these fragmentation pathways provides detailed structural information, allowing for the precise identification of isomers and the elucidation of the compound's structure. nih.govfrontiersin.org This capability is invaluable for confirming the identity of newly synthesized analogues and identifying metabolites or degradation products in various matrices. mdpi.com

The data generated by LC-QTOF-MS, specifically accurate mass measurements for both precursor and product ions, allows for a high degree of confidence in compound identification. nih.govmdpi.com This makes it an indispensable tool for both qualitative and quantitative studies of 2H-Cyclopenta nih.govontosight.ainaphtho[2,1-d]thiazole analogues in diverse research fields. researchgate.net

X-ray Diffraction Crystallography for Solid-State Molecular Geometry

X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For analogues of 2H-Cyclopenta nih.govontosight.ainaphtho[2,1-d]thiazole, this technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and torsional angles. nih.govnih.gov By obtaining single crystals of sufficient quality, researchers can elucidate the solid-state conformation and configuration of these complex polycyclic systems. rsc.orgnih.gov

The analysis of thiazole-naphthyl derivatives has revealed that these molecules often exhibit planar or nearly planar structures. nih.govnih.gov For instance, the crystal structure of 2-(2,5-dimethoxyphenyl)benzo[d]thiazole (B8780004) showed that both the benzothiazole (B30560) and phenyl ring systems are effectively planar, with a very small interplanar angle. nih.gov Similarly, studies on other thiazolo[5,4-d]thiazole (B1587360) derivatives have detailed their molecular arrangements and packing modes in the crystal lattice. rsc.orgresearchgate.net

Beyond the intramolecular geometry, X-ray crystallography provides critical insights into the intermolecular interactions that govern the crystal packing, such as π-π stacking, hydrogen bonding, and van der Waals forces. nih.govrsc.org The way molecules arrange themselves in the solid state can significantly influence the material's bulk properties, including its photophysical characteristics. rsc.org For example, different packing motifs, such as herringbone or slipped-stack arrangements, have been observed in thiazole-based materials and are known to affect their fluorescence properties in the solid state. rsc.org The crystal structure of a silylated derivative of naphtho[1,2-c:5,6-c]difuran confirmed the polyene character of the isobenzofuran (B1246724) ring system through its bond localization. nih.gov This level of detail is crucial for establishing structure-property relationships in the design of new materials for optical and electronic applications. rsc.org

Rotational Spectroscopy for Gas-Phase Structural Parameters and Dipole Moments

Rotational spectroscopy is a high-resolution technique used to determine the precise geometric structure of molecules in the gas phase. This method is ideal for obtaining structural parameters free from the intermolecular interactions present in the solid or liquid states. For 2H-Cyclopenta nih.govontosight.ainaphtho[2,1-d]thiazole analogues, this technique can yield highly accurate measurements of rotational constants, from which bond lengths and bond angles can be derived with exceptional precision.

By analyzing the microwave or millimeter-wave absorption spectra of a molecule, its principal moments of inertia are determined. These moments are directly related to the mass distribution and geometry of the molecule. Through the analysis of isotopic substitution data, the atomic coordinates of the molecule can be determined, providing a definitive molecular structure.

Furthermore, when rotational spectroscopy experiments are conducted in the presence of an external electric field (the Stark effect), it is possible to determine the permanent electric dipole moment of the molecule and its components along the principal inertial axes. researchgate.netnih.gov The dipole moment is a fundamental measure of charge distribution within a molecule. Studies on related molecules like β-naphthol have successfully used rotationally resolved electronic spectra to measure permanent electric dipole moments in both ground and excited electronic states. researchgate.netnih.gov Such measurements are critical for understanding the electronic nature of 2H-Cyclopenta nih.govontosight.ainaphtho[2,1-d]thiazole analogues and for predicting their behavior in response to electric fields, which is relevant for applications in nonlinear optics and electronic devices.

Photophysical Characterization for Electronic Transitions and Luminescence Properties

The photophysical properties of 2H-Cyclopenta nih.govontosight.ainaphtho[2,1-d]thiazole analogues are defined by how these molecules interact with light. The extended π-conjugated system, formed by the fusion of the cyclopenta, naphthalene (B1677914), and thiazole rings, is expected to give rise to distinct electronic transitions and luminescence phenomena.

UV-Vis absorption and fluorescence emission spectroscopy are fundamental techniques used to probe the electronic properties of molecules. The absorption of ultraviolet or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other higher-energy unoccupied orbitals. For naphthothiazole derivatives, these absorptions typically occur at long wavelengths due to the extensive conjugation. mdpi.comnih.gov

Studies on related naphtho[2,3-d]thiazole-4,9-diones show absorption maxima (λmax) in the range of 390-460 nm. mdpi.comnih.gov The introduction of various substituent groups onto the core structure can significantly alter the electronic properties and thus shift the absorption and emission wavelengths. For example, introducing nitrogen-containing heterocycles at the 2-position of the thiazole ring can cause a large bathochromic (red) shift in both absorption and emission spectra. mdpi.comnih.gov

Fluorescence is the emission of light that occurs when a molecule relaxes from an excited electronic state back to the ground state. Many naphthothiazole derivatives are known to be fluorescent, with emission that can be tuned across the visible spectrum depending on their structure and the polarity of the solvent. mdpi.comrsc.org For instance, certain naphtho[2,3-d]thiazole-4,9-diones exhibit orange-red fluorescence with emission maxima over 600 nm in highly polar solvents. mdpi.comnih.gov The quantum yield of fluorescence, which is a measure of the efficiency of the emission process, is another key parameter determined from these studies.

Photophysical Data for Selected Naphthothiazole Analogues in Chloroform
CompoundAbsorption λmax (nm)Emission λmax (nm)Reference
Naphtho[2,3-d]thiazole-4,9-dione derivative (5a)392494 mdpi.comnih.gov
Naphtho[2,3-d]thiazole-4,9-dione derivative (5b)456580 mdpi.comnih.gov
Naphtho[2,3-d]thiazole-4,9-dione derivative (5c)457585 mdpi.comnih.gov
Naphtho[2,3-c] mdpi.comrsc.orgnih.govthiadiazole derivative (NTz-TH-Np)~500Not Reported nih.gov

The Stokes shift is the difference in energy (or wavelength/wavenumber) between the position of the absorption maximum and the emission maximum of the same electronic transition. This phenomenon arises from energy loss that occurs between the time a photon is absorbed and when it is re-emitted as fluorescence. This loss is typically due to non-radiative processes, such as vibrational relaxation and solvent reorganization around the molecule in its excited state.

A large Stokes shift is often a desirable characteristic for fluorescent molecules used in imaging and sensing applications because it facilitates the separation of the excitation and emission signals, reducing self-absorption and improving signal-to-noise ratios. Naphthothiazole derivatives have been reported to exhibit large Stokes shifts. For example, a naphtho[2,3-d]thiazole-4,9-dione derivative with a piperazino group was noted to have a Stokes shift greater than 90 nm. mdpi.com The magnitude of the Stokes shift can be influenced by the rigidity of the molecular structure, the nature of the substituents, and the polarity of the solvent. Analyzing the Stokes shift provides insight into the differences in geometry and electronic structure between the ground and excited states of the 2H-Cyclopenta nih.govontosight.ainaphtho[2,1-d]thiazole analogues.

Stokes Shift for Selected Naphthothiazole Analogues in Chloroform
CompoundAbsorption λmax (nm)Emission λmax (nm)Stokes Shift (nm)Reference
Naphtho[2,3-d]thiazole-4,9-dione derivative (5a)392494102 mdpi.comnih.gov
Naphtho[2,3-d]thiazole-4,9-dione derivative (5b)456580124 mdpi.comnih.gov
Naphtho[2,3-d]thiazole-4,9-dione derivative (5c)457585128 mdpi.comnih.gov

Emerging Applications and Material Science Perspectives of Polycyclic Naphthothiazoles

Integration into Advanced Materials and Devices

There is currently a lack of specific research data on the integration of 2H-Cyclopenta dergipark.org.trhoffmanchemicals.comnaphtho[2,1-D]thiazole (B12128997) into advanced materials and devices. The following sections outline potential applications based on the known properties of related naphthothiazole compounds.

Organic Semiconductors for Electronic Applications

The field of organic electronics relies on π-conjugated systems that can efficiently transport charge. While related thiazole-containing fused-ring systems are recognized as promising building blocks for organic semiconductors, there is no specific research available that characterizes the semiconducting properties of 2H-Cyclopenta dergipark.org.trhoffmanchemicals.comnaphtho[2,1-D]thiazole. Theoretical studies or experimental investigations would be necessary to determine its potential in this area.

Components in Organic Photovoltaics (OPVs) and Organic Light-Emitting Diodes (OLEDs)

Naphthothiazole derivatives have been investigated for their utility in OPVs and OLEDs due to their electronic and photophysical properties. However, there are no published studies detailing the synthesis or performance of 2H-Cyclopenta dergipark.org.trhoffmanchemicals.comnaphtho[2,1-D]thiazole as a component in these devices. Its suitability as a donor, acceptor, or host material in OPVs or OLEDs remains to be explored.

Fluorescent Probes and Optical Brighteners

The inherent fluorescence of many polycyclic aromatic hydrocarbons makes them suitable for applications as probes and brighteners. While some naphtho[2,3-d]thiazole-4,9-diones have been characterized for their fluorescent properties, the specific photophysical characteristics of 2H-Cyclopenta dergipark.org.trhoffmanchemicals.comnaphtho[2,1-D]thiazole, such as its absorption and emission spectra, quantum yield, and solvatochromic behavior, have not been reported. Such data would be essential to assess its potential in these applications.

Photoinitiators for Advanced Polymerization Techniques (e.g., 3D Printing)

Certain naphtho[2,3-d]thiazole-4,9-dione (B78148) derivatives have been investigated as photoinitiators for free radical polymerization under sunlight, with applications in 3D printing. However, there is no available information on whether 2H-Cyclopenta dergipark.org.trhoffmanchemicals.comnaphtho[2,1-D]thiazole possesses the necessary photochemical properties to act as a photoinitiator for polymerization processes.

Nonlinear Optical (NLO) Materials

The development of materials with significant nonlinear optical properties is crucial for applications in photonics and optoelectronics. The molecular structure of 2H-Cyclopenta dergipark.org.trhoffmanchemicals.comnaphtho[2,1-D]thiazole, with its extended π-conjugation, suggests that it might exhibit NLO properties. However, without experimental or computational studies to determine its hyperpolarizability, its potential as an NLO material is purely speculative.

Roles as Synthetic Building Blocks and Chemical Probes

The utility of a compound as a synthetic building block is determined by its reactivity and the presence of functional groups that allow for further chemical modification. While the synthesis of various naphtho[2,1-d]thiazole derivatives has been reported for applications such as in the development of antiplasmodial agents, the specific use of 2H-Cyclopenta dergipark.org.trhoffmanchemicals.comnaphtho[2,1-D]thiazole as a foundational scaffold for the synthesis of more complex molecules is not documented in the available literature. Its potential as a chemical probe for detecting specific analytes would depend on its unique and measurable response to target molecules, a characteristic that has not yet been investigated.

Agro-chemical Innovation: Development of Sustainable Pest and Disease Control Agents

The thiazole (B1198619) ring is a cornerstone in the development of various biologically active compounds, and its derivatives have shown significant promise in agrochemical applications due to their environmental stability and broad-spectrum activity. While specific research on 2H-Cyclopenta researchgate.netnih.govnaphtho[2,1-D]thiazole in agriculture is nascent, the broader family of benzothiazole (B30560) and naphthothiazole derivatives has been investigated for a range of activities, suggesting a potential role for this specific polycyclic structure in the development of novel pest and disease control agents. nih.gov

The fusion of a thiazole ring with a naphthalene (B1677914) system, as seen in naphthothiazole derivatives, can give rise to compounds with potent fungicidal and antibacterial properties. For instance, derivatives of imidazo[2,1-b]naphtha[2,1-d] mdpi.comuobaghdad.edu.iqthiazole have been synthesized and have demonstrated antimicrobial and antifungal activities. uobaghdad.edu.iq This suggests that the core structure of 2H-Cyclopenta researchgate.netnih.govnaphtho[2,1-D]thiazole could serve as a valuable scaffold for developing new agents to combat plant pathogens.

Furthermore, the general class of thiazole derivatives has been explored for its insecticidal properties. researchgate.netnih.gov The rigid, polycyclic framework of 2H-Cyclopenta researchgate.netnih.govnaphtho[2,1-D]thiazole could offer a unique steric and electronic profile for interaction with biological targets in insects, potentially leading to the discovery of new insecticidal agents. The development of such compounds is crucial for managing pest resistance and providing more sustainable agricultural solutions. nih.gov

Table 1: Potential Agrochemical Applications of Naphthothiazole Scaffolds

Application AreaTarget OrganismsBasis for Potential
Fungicide Plant pathogenic fungiDemonstrated antifungal activity of related naphthothiazole and imidazo-naphthothiazole derivatives. uobaghdad.edu.iq
Bactericide Plant pathogenic bacteriaBroad-spectrum antibacterial activity observed in benzothiazole and other fused thiazole systems. nih.gov
Insecticide Agricultural insect pestsGeneral insecticidal activity reported for various thiazole-containing compounds. researchgate.netnih.gov

Exploration of Structure-Activity Relationships (SAR) for Rational Design

The rational design of novel agrochemicals based on the 2H-Cyclopenta researchgate.netnih.govnaphtho[2,1-D]thiazole scaffold hinges on a thorough understanding of its structure-activity relationships (SAR). While direct SAR studies on this specific molecule are not extensively documented, principles derived from related benzothiazole and other fused thiazole systems can provide valuable insights for future research. mdpi.comrjptonline.org

For benzothiazole derivatives, SAR studies have revealed that the nature and position of substituents on the aromatic rings significantly influence their biological activity. nih.govescholarship.org For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the entire molecule, thereby affecting its interaction with target enzymes or receptors in pests and pathogens. nih.gov In the context of 2H-Cyclopenta researchgate.netnih.govnaphtho[2,1-D]thiazole, modifications on the cyclopentane (B165970) ring, the naphthalene system, or the thiazole moiety could be systematically explored.

Key considerations for the rational design of derivatives include:

Functionalization of the Thiazole Moiety: The thiazole ring itself can be a target for chemical modification. For example, the introduction of different groups at the 2-position of the thiazole ring has been a common strategy in the development of bioactive thiazole derivatives. nih.gov

Table 2: Key Structural Features and Their Potential Impact on Bioactivity

Structural FeaturePotential ModificationPredicted Impact on Activity
Naphthalene System Introduction of halogens, methyl, or methoxy groups.Alteration of lipophilicity and electronic density, potentially enhancing fungicidal or insecticidal properties.
Cyclopentane Ring Introduction of substituents (e.g., keto, hydroxyl).Modification of molecular shape and polarity, which could improve target binding.
Thiazole Ring Substitution at available positions.Modulation of the molecule's ability to interact with specific biological targets.

By systematically synthesizing and screening derivatives of 2H-Cyclopenta researchgate.netnih.govnaphtho[2,1-D]thiazole, a comprehensive SAR profile can be established. This knowledge will be instrumental in optimizing the scaffold for specific agrochemical applications, leading to the development of more potent, selective, and environmentally benign pest and disease control agents.

Challenges and Future Directions in 2h Cyclopenta 1 2 Naphtho 2,1 D Thiazole Research

Development of Highly Efficient and Atom-Economical Synthetic Pathways

Key Research Thrusts:

Domino and Tandem Reactions: Designing one-pot reactions where multiple bond-forming events occur sequentially can significantly improve efficiency. For instance, domino protocols have been successfully employed for the synthesis of other fused thiazole (B1198619) derivatives from readily available starting materials. nih.gov

Catalytic C-H Functionalization: Direct arylation and other C-H activation strategies can reduce the need for pre-functionalized starting materials, thereby shortening synthetic sequences and improving atom economy. Copper- and palladium-catalyzed C-H arylations have shown promise for simpler thiazole systems and could be adapted for more complex scaffolds. organic-chemistry.org

[3+2] Cycloaddition Strategies: The use of cycloaddition reactions, such as those involving pyridinium (B92312) 1,4-zwitterionic thiolates, offers a powerful method for constructing the thiazole ring. rsc.org Exploring enantioselective versions of these reactions could provide access to chiral derivatives of the target molecule. rsc.org

Synthetic Strategy Key Advantages Representative Analogous Systems Potential for 2H-Cyclopenta researchgate.netresearchgate.netnaphtho[2,1-D]thiazole (B12128997)
Hantzsch Thiazole SynthesisWell-established, versatile2-aminothiazoles, various fused thiazoles nih.govresearchgate.netA foundational method, but requires optimization for atom economy and milder conditions.
Domino ReactionsHigh efficiency, reduced wasteFused-thiazoles from epoxy ketones and thiourea (B124793) derivatives nih.govHigh potential for rapid assembly of the polycyclic core from simpler precursors.
Metal-Catalyzed C-H ArylationHigh atom economy, shorter routesArylated thiazoles and pyridine (B92270) oxides organic-chemistry.orgCould be used for late-stage functionalization of the naphthyl or cyclopentane (B165970) rings.
[3+2] CycloadditionConvergent synthesis, control over substitution2,5-disubstituted thiazoles, hydropyrrolo-thiazoles rsc.orgrsc.orgA promising avenue for constructing the core thiazole ring with high regioselectivity.

Advanced Characterization of Transient Species and Reaction Intermediates

Understanding the mechanisms of the reactions used to synthesize 2H-Cyclopenta researchgate.netresearchgate.netnaphtho[2,1-D]thiazole is crucial for optimizing reaction conditions and improving yields. A significant challenge lies in the detection and characterization of short-lived intermediates.

Future research should leverage advanced spectroscopic and analytical techniques:

In-situ Spectroscopy: Techniques such as ReactIR (in-situ infrared spectroscopy) and process NMR can provide real-time information about the concentration of reactants, intermediates, and products, offering valuable mechanistic insights.

Mass Spectrometry Techniques: Advanced mass spectrometry methods, including Cold Spray Ionization (CSI-MS), can be used to gently ionize and detect delicate intermediates that might otherwise decompose.

Computational Support: Quantum chemical calculations can be used to predict the structures and energies of possible intermediates and transition states, guiding the experimental search for these species. For example, zwitterionic intermediates have been proposed in the cycloaddition reactions leading to tetrahydrobenzothiazoles. nih.gov

Refinement of Theoretical Models for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties of heterocyclic compounds. bohrium.comnih.gov For a novel scaffold like 2H-Cyclopenta researchgate.netresearchgate.netnaphtho[2,1-D]thiazole, refining theoretical models is essential for predicting its electronic, optical, and chemical properties before embarking on extensive synthetic efforts.

Areas for Development:

Accurate Prediction of Spectroscopic Properties: Improving the correlation between theoretically calculated NMR, UV-Vis, and fluorescence spectra and experimental data will aid in structure elucidation and the interpretation of photophysical properties. DFT and time-dependent DFT (TD-DFT) have been successfully used to correlate experimental and computed absorption spectra for novel 1,4-naphthoquinone (B94277) 2-iminothiazole hybrids. doi.org

Modeling Reaction Pathways: Theoretical calculations can elucidate reaction mechanisms and predict the regioselectivity and stereoselectivity of reactions. This has been demonstrated in the study of Diels-Alder reactions of 4-alkenyl-2-aminothiazoles. nih.gov

Structure-Property Relationships: Developing robust computational models to predict how modifications to the 2H-Cyclopenta researchgate.netresearchgate.netnaphtho[2,1-D]thiazole scaffold will affect its properties is a key goal. This will enable the in silico design of molecules with tailored characteristics for specific applications.

Computational Method Application in Fused Thiazole Research Potential Insights for 2H-Cyclopenta researchgate.netresearchgate.netnaphtho[2,1-D]thiazole
Density Functional Theory (DFT)Calculation of global reactivity descriptors (electronegativity, hardness), geometry optimization. bohrium.comresearchgate.netPrediction of reactive sites, electronic structure, and stability.
Time-Dependent DFT (TD-DFT)Prediction of UV-Vis absorption spectra and electronic transitions. doi.orgresearchgate.netUnderstanding of photophysical properties for applications in smart materials.
Molecular Docking and DynamicsInvestigation of interactions with biological targets. documentsdelivered.comnih.govExploration of potential biological activities of derivatives.
Natural Bond Orbital (NBO) AnalysisStudy of intramolecular charge transfer and electronic delocalization. acs.orgnih.govElucidation of electronic communication within the fused ring system.

Exploration of Novel Reactivity and Transformation Pathways

The unique electronic and steric environment of the 2H-Cyclopenta researchgate.netresearchgate.netnaphtho[2,1-D]thiazole core suggests that it may exhibit novel reactivity. A thorough investigation of its chemical behavior is necessary to unlock its full potential as a building block in organic synthesis.

Promising avenues of exploration include:

Photochemical Reactions: The extended π-system of the naphthyl moiety suggests that photochemical transformations, such as electrocyclization reactions, could lead to new, even more complex fused systems. Such reactions have been used to convert thieno-thiazolostilbenes into thienobenzo-thiazoles. nih.gov

Cycloaddition Reactions: Investigating the dienophilic or dienic character of different parts of the molecule could open up pathways to novel polycyclic architectures through Diels-Alder or other cycloaddition reactions. nih.govacs.org

Selective Functionalization: Developing methods for the selective functionalization of the cyclopentane, naphthalene (B1677914), and thiazole rings will be crucial for creating a library of derivatives with diverse properties.

Design of Smart Materials Based on 2H-Cyclopentaresearchgate.netresearchgate.netnaphtho[2,1-D]thiazole Scaffolds

The rigid, planar, and electron-rich nature of fused thiazole systems makes them attractive candidates for the development of "smart" materials with tunable optical and electronic properties. The 2H-Cyclopenta researchgate.netresearchgate.netnaphtho[2,1-D]thiazole scaffold, with its extended conjugation, is a promising platform for such applications.

Potential Applications in Materials Science:

Organic Electronics: Thiazole-based scaffolding has been shown to be effective in organic solar cells, where it can help to tune the HOMO and LUMO energy levels of donor molecules. rsc.org The incorporation of the 2H-Cyclopenta researchgate.netresearchgate.netnaphtho[2,1-D]thiazole core into conjugated polymers could lead to new materials for organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

Luminescent Sensors: Thiazole and its derivatives are often intrinsically fluorescent. mdpi.com By functionalizing the 2H-Cyclopenta researchgate.netresearchgate.netnaphtho[2,1-D]thiazole core with specific recognition moieties, it may be possible to create chemosensors that signal the presence of analytes through changes in their fluorescence.

Electrochromic Materials: Viologen-based materials incorporating fused thiazolothiazole units have demonstrated multi-responsive electrochromic behavior, making them suitable for applications in smart windows and electronic displays. researchgate.net The extended π-system of the target scaffold could be exploited to develop new electrochromic dyes.

Q & A

Basic: What are the standard synthetic routes for 2H-cyclopenta[5,6]naphtho[2,1-d]thiazole derivatives?

Answer:
The synthesis typically involves cyclization of naphthalene-amine precursors with thiazole-forming reagents. A widely used method employs manganese(III) acetate to catalyze the reaction of 3-(2-naphthyl)-1-acylthioureas under ambient air, achieving up to 92% yields . Alternative approaches include sulfur-mediated oxidation in hexamethylphosphoric triamide (HMPA) with picolines or aryl amines, which facilitates thiazole ring formation at elevated temperatures (e.g., 100–120°C) .

Advanced: How can reaction conditions be optimized to improve cyclization efficiency?

Answer:
Key variables include:

  • Catalyst selection : Mn(OAc)₃ enhances atom economy and reduces side reactions compared to traditional P₂S₅ or K₃[Fe(CN)₆] .
  • Solvent systems : HMPA accelerates reaction rates by stabilizing intermediates, but toluene or propan-2-ol may reduce toxicity .
  • Temperature control : Maintaining 80–100°C prevents decomposition of thermally sensitive intermediates .
    Yield optimization often requires iterative adjustment of these parameters via design-of-experiment (DoE) frameworks.

Basic: What analytical techniques are critical for structural characterization?

Answer:

  • X-ray crystallography : Resolves bond lengths (e.g., C–S: 1.719–1.752 Å) and dihedral angles (e.g., 2.36° between fused rings) to confirm regiochemistry .
  • ¹³C NMR : Assigns quaternary carbons and distinguishes substituent positions, particularly in pyridyl or thiophene-functionalized derivatives .
  • HRMS : Validates molecular formulae for novel derivatives .

Advanced: How do substituents influence electronic properties and reactivity?

Answer:
Electron-withdrawing groups (e.g., -CN, -NO₂) at the thiazole 2-position enhance electrophilic substitution at the thiophene 5-position, as shown in nitration and bromination studies . Computational modeling (DFT) predicts HOMO/LUMO distributions, guiding rational design for optoelectronic or bioactive applications . Substituent effects on bioactivity are structure-dependent: antiplasmodial activity correlates with electron-donating groups (e.g., -OMe) at R4 in naphtho[2,1-d]thiazoles .

Advanced: How can data contradictions in reported yields be resolved?

Answer:
Discrepancies often arise from:

  • Reagent purity : Trace moisture in HMPA or Mn(OAc)₃ reduces efficacy .
  • Purification methods : Column chromatography (silica gel) vs. recrystallization impacts isolated yields .
    Standardizing reaction protocols (e.g., anhydrous conditions, inert atmosphere) and reporting detailed experimental logs improve reproducibility.

Basic: What biological activities are associated with this scaffold?

Answer:

  • Antiplasmodial : Derivatives inhibit Plasmodium falciparum (IC₅₀: 0.8–5.2 µM) with low cytotoxicity .
  • Antimicrobial : Thiophene-substituted analogs show moderate activity against Gram-positive bacteria .
  • CNS applications : Thiazole-acetamide derivatives are explored for acetylcholinesterase inhibition in Alzheimer’s models .

Advanced: What mechanistic insights explain HMPA’s role in synthesis?

Answer:
HMPA acts as a Lewis base, coordinating sulfur radicals to stabilize intermediates during thiazole ring formation. Its high polarity facilitates electron transfer, reducing activation energy for cyclization . However, its exact role in regioselectivity (e.g., favoring naphtho[2,1-d] over [1,2-d] isomers) remains under investigation.

Advanced: How can computational methods streamline derivative design?

Answer:

  • Molecular docking : Predicts binding affinities to biological targets (e.g., Plasmodium enzymes) .
  • DFT calculations : Simulate substituent effects on aromaticity and charge distribution to prioritize synthetic targets .
  • ADMET profiling : Estimates pharmacokinetic properties (e.g., logP, BBB permeability) early in drug discovery pipelines .

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